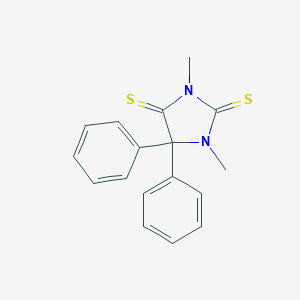

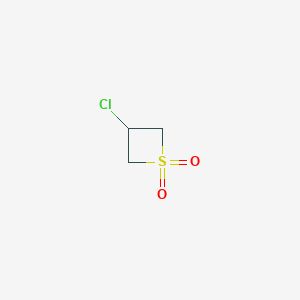

![molecular formula C6H3ClN2S B095853 4-氯代噻吩并[3,2-d]嘧啶 CAS No. 16269-66-2](/img/structure/B95853.png)

4-氯代噻吩并[3,2-d]嘧啶

概述

描述

OSM-S-70 是一种属于氨基噻吩并嘧啶类化合物,它已被探索用于治疗疟疾的潜力。该化合物是开放源代码疟疾项目的一部分,该项目旨在通过开放源代码协作开发新的抗疟疾药物。 OSM-S-70 对恶性疟原虫表现出有希望的活性,恶性疟原虫是引起最严重形式疟疾的寄生虫 .

科学研究应用

OSM-S-70 有多种科学研究应用,包括:

化学: 用作模型化合物来研究氨基噻吩并嘧啶的合成和反应性。

生物学: 研究其对恶性疟原虫的活性及其作为抗疟疾药物的潜力。

医学: 探讨其在治疗疟疾方面的治疗潜力。

工业: 在开发新的抗疟疾药物中的潜在应用.

作用机制

OSM-S-70 的作用机制涉及抑制恶性疟原虫天冬酰胺-tRNA 合成酶。这种酶对于寄生虫的蛋白质合成至关重要。OSM-S-70 作为一种前抑制剂起作用,与酶形成共价加合物,从而阻止其活性。 这导致抑制蛋白质翻译并激活寄生虫中的氨基酸饥饿反应 .

类似化合物:

OSM-S-106: 氨基噻吩并嘧啶系列中的另一种化合物,对恶性疟原虫具有类似的活性。

TCMDC-1352947: 从 GSK 库中鉴定出的结构相关的化合物。

OSM-S-70 的独特性: OSM-S-70 的独特性在于其在噻吩并嘧啶骨架上的特定取代模式,这有助于其对抗恶性疟原虫的活性。 间位磺酰胺基的存在对其活性至关重要,这使其与其他类似物区别开来 .

准备方法

合成路线和反应条件: OSM-S-70 的合成涉及噻吩并嘧啶骨架的构建。该过程从噻吩并嘧啶酮的氯化开始,然后进行锂化和卤化以引入所需的官能团。 然后在 120°C 的密闭管中使用氢氧化铵溶液在 4 位引入胺 .

工业生产方法: 虽然没有详细说明 OSM-S-70 的具体工业生产方法,但总体方法将涉及扩大实验室合成过程。这将包括优化反应条件以确保高产率和纯度,以及实施安全和环境控制。

化学反应分析

反应类型: OSM-S-70 会经历各种化学反应,包括:

取代反应: 在噻吩并嘧啶骨架上引入不同的取代基。

氧化和还原反应: 修改化合物的氧化态以探索不同的类似物。

常见的试剂和条件:

锂化和卤化: 使用正丁基锂和卤素源等试剂。

氢氧化铵溶液: 用于引入胺基。

相似化合物的比较

OSM-S-106: Another compound in the aminothienopyrimidine series with similar activity against Plasmodium falciparum.

TCMDC-1352947: A structurally related compound identified from a GSK library.

Uniqueness of OSM-S-70: OSM-S-70 is unique due to its specific substitution pattern on the thienopyrimidine scaffold, which contributes to its activity against Plasmodium falciparum. The presence of a meta sulfonamide group is essential for its activity, distinguishing it from other analogs .

属性

IUPAC Name |

4-chlorothieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTODSLDHCDLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370968 | |

| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16269-66-2 | |

| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Chlorothieno[3,2-d]pyrimidine in medicinal chemistry?

A: 4-Chlorothieno[3,2-d]pyrimidine serves as a crucial building block in synthesizing various biologically active compounds. Its structure, containing a pyrimidine ring fused with a thiophene ring and a chlorine atom at the 4th position, allows for versatile modifications. Researchers are particularly interested in its potential as a precursor for developing novel anticancer agents [, , ].

Q2: Can you describe a recent, improved synthetic route for 4-Chlorothieno[3,2-d]pyrimidine?

A: Traditional methods often employed excess phosphorus oxychloride (POCl3), posing safety and environmental concerns due to its toxicity. A recent study [] describes a novel approach that avoids using large quantities of POCl3. The synthesis starts with a ring-closure reaction between 2-chloroacrylonitrile and ethyl mercaptoacetate in the presence of sodium ethoxide, yielding 3-aminothiophene-2-carboxylate. Subsequent ring closure with formamide and chlorination with POCl3 in controlled conditions afford 4-Chlorothieno[3,2-d]pyrimidine. This method simplifies the workup procedure and minimizes the use of hazardous reagents.

Q3: How is 4-Chlorothieno[3,2-d]pyrimidine being utilized in the development of anticancer agents?

A: Research suggests that incorporating a piperazine unit into the 4-Chlorothieno[3,2-d]pyrimidine scaffold could lead to potent anticancer agents, particularly protein tyrosine kinase inhibitors [, ]. Scientists have successfully synthesized a series of novel thieno[3,2-d]pyrimidines containing a piperazine unit by reacting 4-Chlorothieno[3,2-d]pyrimidine with various piperazine derivatives []. These synthesized compounds are currently under investigation for their anticancer activity. Further research exploring the structure-activity relationship will guide the development of more potent and selective anticancer therapies based on this scaffold.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。